molecular formula C9H18ClNOS B2547541 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride CAS No. 2309465-63-0

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride

Cat. No.: B2547541
CAS No.: 2309465-63-0
M. Wt: 223.76
InChI Key: NCSYCGHAWYGODI-UHFFFAOYSA-N
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Description

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of a sulfur atom and a nitrogen atom within its spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the reaction of a thiol with an aziridine derivative under basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spiro ring system can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring system allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

8-thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSYCGHAWYGODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CC(NC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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